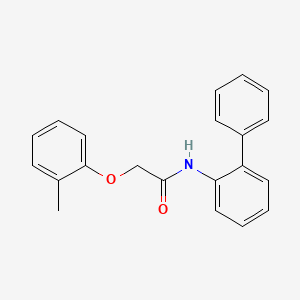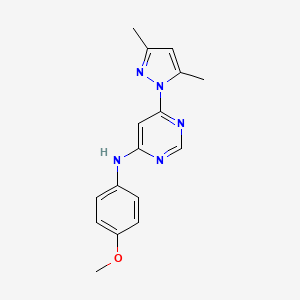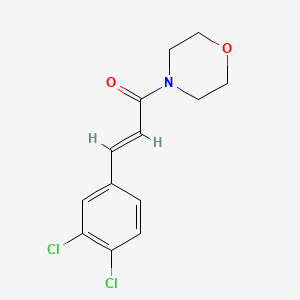![molecular formula C18H22N8O6 B5821042 4-amino-N-[(E)-(2,4-dimorpholin-4-yl-5-nitrophenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5821042.png)
4-amino-N-[(E)-(2,4-dimorpholin-4-yl-5-nitrophenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N-[(E)-(2,4-dimorpholin-4-yl-5-nitrophenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxadiazole ring, a nitrophenyl group, and morpholine substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[(E)-(2,4-dimorpholin-4-yl-5-nitrophenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazides and carboxylic acids under acidic or basic conditions.
Introduction of the nitrophenyl group: This step often involves nitration reactions using reagents like nitric acid and sulfuric acid.
Attachment of morpholine groups: Morpholine substituents can be introduced through nucleophilic substitution reactions using morpholine and suitable leaving groups.
Formation of the final compound: The final step involves the condensation of the intermediate compounds to form the desired product under controlled conditions, such as specific temperatures and solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-N-[(E)-(2,4-dimorpholin-4-yl-5-nitrophenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the morpholine and phenyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Applications De Recherche Scientifique
4-amino-N-[(E)-(2,4-dimorpholin-4-yl-5-nitrophenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-amino-N-[(E)-(2,4-dimorpholin-4-yl-5-nitrophenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with DNA or RNA: Affecting gene expression and cellular functions.
Disrupting cell membranes: Leading to cell death or altered cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-amino-N-(naphthalen-1-yl)-1H-benzo[b][1,4]diazepine-3-carboxamide
- 4-amino-N,N-dimethyl-benzenesulfonamide
- 4-aminoquinoline derivatives
Uniqueness
4-amino-N-[(E)-(2,4-dimorpholin-4-yl-5-nitrophenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide stands out due to its unique combination of an oxadiazole ring, nitrophenyl group, and morpholine substituents
Propriétés
IUPAC Name |
4-amino-N-[(E)-(2,4-dimorpholin-4-yl-5-nitrophenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8O6/c19-17-16(22-32-23-17)18(27)21-20-11-12-9-15(26(28)29)14(25-3-7-31-8-4-25)10-13(12)24-1-5-30-6-2-24/h9-11H,1-8H2,(H2,19,23)(H,21,27)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSZHSFJBPJWBK-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2C=NNC(=O)C3=NON=C3N)[N+](=O)[O-])N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC(=C(C=C2/C=N/NC(=O)C3=NON=C3N)[N+](=O)[O-])N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
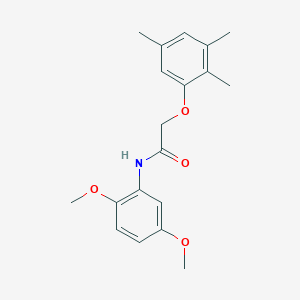
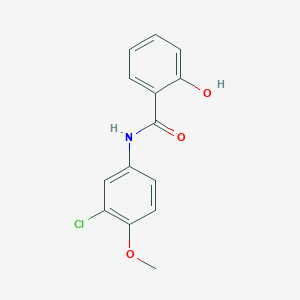
![4-(furan-2-ylmethyl)-3-imino-6,12,12-trimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-one](/img/structure/B5820979.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5820985.png)
![5-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B5820990.png)
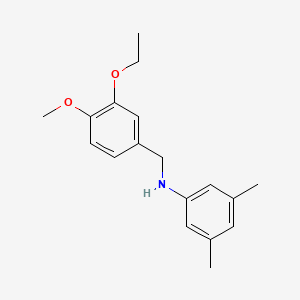
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B5821001.png)
![CYCLOPENTYL[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B5821002.png)
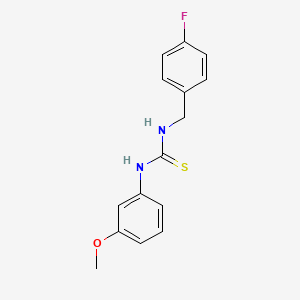
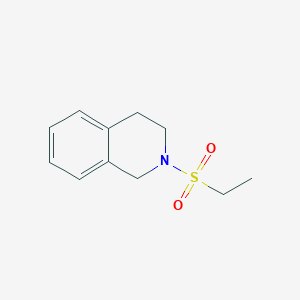
![3,4-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5821026.png)
